molecular formula C16H25NaO7S B7802908 sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate

sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate

Cat. No.: B7802908
M. Wt: 384.4 g/mol
InChI Key: UELAIMNOXLAYRW-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate involves the esterification of butanedioic acid with cyclohexanol, followed by sulfonation and neutralization with sodium hydroxide . The reaction conditions typically include:

    Esterification: Conducted under reflux with an acid catalyst such as sulfuric acid.

    Sulfonation: Performed using chlorosulfonic acid or sulfur trioxide.

    Neutralization: Achieved by adding sodium hydroxide to the sulfonated product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

Sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and stabilize colloidal systems . This property is crucial in its applications as a surfactant and emulsifying agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate is unique due to its specific molecular structure, which provides enhanced stability and emulsifying properties compared to other surfactants . Its ability to form stable emulsions makes it particularly valuable in industrial applications where long-term stability is required.

Properties

IUPAC Name

sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7S.Na/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13;/h12-14H,1-11H2,(H,19,20,21);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELAIMNOXLAYRW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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